molecular formula C24H19FN2O3 B11420329 3-(3,5-dimethylbenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

3-(3,5-dimethylbenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B11420329
M. Wt: 402.4 g/mol
InChI Key: FPACTXBMVCLHAQ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylbenzamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, substituted with a carboxamide group, a fluorophenyl group, and a dimethylbenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylbenzamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.

    Introduction of Carboxamide Group: The carboxamide group can be introduced via amide coupling reactions using reagents like carbodiimides.

    Substitution with Fluorophenyl Group: Electrophilic aromatic substitution or cross-coupling reactions can be used to introduce the fluorophenyl group.

    Attachment of Dimethylbenzamido Group: This step might involve amide bond formation using appropriate amine and acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core.

    Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine for halogenation or nitric acid for nitration.

Major Products

    Oxidation: Products might include benzofuran-2-carboxylic acid derivatives.

    Reduction: Products might include amine derivatives of the original compound.

    Substitution: Products would depend on the specific substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers or electronic materials.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylbenzamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethylbenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide: Similar structure but with a different position of the fluorine atom.

    3-(3,5-Dimethylbenzamido)-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    3-(3,5-Dimethylbenzamido)-N-(3-methylphenyl)-1-benzofuran-2-carboxamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The unique combination of substituents in 3-(3,5-dimethylbenzamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide might confer distinct chemical and biological properties, such as specific binding affinities or reactivity patterns, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H19FN2O3

Molecular Weight

402.4 g/mol

IUPAC Name

3-[(3,5-dimethylbenzoyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H19FN2O3/c1-14-10-15(2)12-16(11-14)23(28)27-21-19-8-3-4-9-20(19)30-22(21)24(29)26-18-7-5-6-17(25)13-18/h3-13H,1-2H3,(H,26,29)(H,27,28)

InChI Key

FPACTXBMVCLHAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F)C

Origin of Product

United States

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